

# An In-depth Technical Guide to SU1498 (CAS 168835-82-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **SU1498** (CAS No. 168835-82-3), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It covers its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

# **Chemical and Physical Properties**

**SU1498**, with the chemical name (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide, is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors.[1][2] Its fundamental properties are summarized below.



| Property           | Value                                                                                                                                                                                                                                                       | References   |  |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| CAS Number         | 168835-82-3                                                                                                                                                                                                                                                 | [1]          |  |
| Molecular Formula  | C25H30N2O2                                                                                                                                                                                                                                                  | [1][3]       |  |
| Molecular Weight   | 390.52 g/mol                                                                                                                                                                                                                                                | [1][3][4]    |  |
| Appearance         | White to beige or yellow powder/solid                                                                                                                                                                                                                       | [2][4][5]    |  |
| Purity             | ≥98% (HPLC) or >99%                                                                                                                                                                                                                                         | [1][4][6]    |  |
| Solubility         | - DMSO: 10 mg/mL, 20<br>mg/mL, or 78 mg/mL- Ethanol:<br>10 mg/mL or up to 100 mM-<br>DMF: 50 mg/ml                                                                                                                                                          | [1][4][7][8] |  |
| Storage Conditions | Store at -20°C, desiccated, and protected from light and air.[1][5] Stock solutions in DMSO are stable for up to 3 months at -20°C.[9] It is noted to be unstable in polar solvents like DMSO over extended periods, so fresh solutions are recommended.[1] |              |  |

# **Biological Activity and Quantitative Data**

**SU1498** is a potent, reversible, and ATP-competitive inhibitor of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[9][10] Its selectivity for VEGFR-2 over other receptor tyrosine kinases makes it a valuable tool for studying VEGF-mediated signaling pathways.

# **In Vitro Inhibitory Activity**



| Target              | IC50            | Notes                             | References        |
|---------------------|-----------------|-----------------------------------|-------------------|
| VEGFR-2 (Flk-1/KDR) | 700 nM (0.7 μM) | A potent and selective inhibitor. | [1][7][9][11][12] |
| PDGF-receptor       | >50 μM          | Weak inhibitory effect.           | [9][13]           |
| EGF-receptor        | >100 μM         | Very weak inhibitory effect.      | [9][13]           |
| HER2                | >100 μM         | Very weak inhibitory effect.      | [9][13]           |

Cellular and In Vivo Activity

| Model System                                            | Effective Concentration / Dosage | Outcome                                                                                   | References      |
|---------------------------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------|-----------------|
| Human Umbilical Vein<br>Endothelial Cells<br>(HUVECs)   | 10 μΜ                            | Stimulates accumulation of phosphorylated ERK1/2 when co- stimulated with growth factors. | [7]             |
| Transgenic Murine Model of Retinoblastoma (LHβTag mice) | 50 mg/kg                         | Did not significantly reduce tumor burden compared to vehicle control (p=0.29).           | [7][12][14][15] |

As of the latest available data, there is no publicly accessible information regarding the pharmacokinetics or clinical trials of **SU1498**.

## **Mechanism of Action**

**SU1498** selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis, cell migration, and survival.[8]



A unique characteristic of **SU1498** is its paradoxical effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. While it inhibits VEGFR-2, it has been shown to cause an accumulation of phosphorylated Extracellular signal-Regulated Kinases (ERK) in endothelial cells.[7][11] This effect is not due to direct activation but is dependent on the activity of upstream kinases (B-Raf and MEK) and is only observed when cells are stimulated with growth factors like VEGF or sphingosine 1-phosphate.[7] **SU1498** then acts by inhibiting the kinase activity of this accumulated phospho-ERK.[7] In contrast, **SU1498** does not affect the phosphorylation of Akt, another key downstream effector of VEGFR-2.[7]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: **SU1498** inhibits VEGFR-2, blocking Akt signaling but causing p-ERK accumulation and subsequent inhibition.

# **Experimental Protocols**

# Protocol 1: Western Blot Analysis of ERK Phosphorylation in HUVECs

This protocol details the methodology to analyze the effect of **SU1498** on growth factor-induced ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).



#### A. Cell Culture and Treatment:

- Culture HUVECs in DMEM-based medium at 37°C in a 5% CO<sub>2</sub> atmosphere.[7]
- Seed 3 x 10<sup>5</sup> cells per well in 6-well plates and grow for 16 hours.[7]
- Starve the cells overnight in a medium containing 0.5% fetal bovine serum.
- Wash the cells with PBS and replace the medium with 0.4 ml of DMEM.[7]
- Pre-treat the cells with 10 μM **SU1498** (or vehicle control) for 15 minutes at 25°C.[7]
- Stimulate the cells with a growth factor (e.g., 100 ng/ml VEGF) for 10 minutes.[7]

#### B. Protein Extraction:

- Immediately aspirate the medium and lyse the cells with 100 μl of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[7]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
- Collect the supernatant and determine the protein concentration using a BCA assay.

#### C. Western Blotting:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[5]
- Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST).[5][6]
- Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in blocking buffer).[5]
- Wash the membrane three times for 5-10 minutes each with TBST.[5]



- Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[5]
- Wash the membrane again as in step 5.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize, strip the membrane using a stripping buffer, re-block, and probe with an antibody for total ERK1/2 or a loading control like actin.[3][6][7]

## **Western Blot Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for Western blot analysis of p-ERK in **SU1498**-treated cells.



### Protocol 2: In Vivo Murine Model of Retinoblastoma

This protocol describes an in vivo study to evaluate the efficacy of **SU1498** in a transgenic mouse model of retinoblastoma.[7][12]

#### A. Animal Model and Treatment:

- Use LHβTag transgenic mice, which develop heritable, bilateral retinoblastoma.[12]
- At 10 weeks of age, pair animals based on tumor volume as determined by in vivo imaging with Optical Coherence Tomography (OCT).[7][12][14]
- Prepare **SU1498** at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).[7][12]
- Administer treatment to the experimental group (n=5) and vehicle to the control group (n=5).
   [7][12]
- Two administration routes have been described:
  - Periocular injection: 6 injections of a 10 μl volume, given twice weekly for 3 weeks.[7][12]
  - Oral gavage: 6 doses, given twice weekly for 3 weeks.[12]
- Monitor tumor volume weekly using OCT.[7]
- B. Endpoint Analysis:
- Sacrifice the mice 4 days after the final injection.
- Enucleate the eyes and fix them in formalin.
- Embed the eyes in paraffin and section for histological analysis.
- Determine the final tumor burden by analyzing Hematoxylin and Eosin (H&E) stained sections.
- Perform statistical analysis (e.g., paired t-test) to compare the tumor burden between the
   SU1498-treated and vehicle control groups.[7]



## In Vivo Experimental Workflow Diagram



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lack of Effect of SU1498, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Lack of effect of SU1498, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of Effect of SU1498, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. google.com [google.com]
- 12. dbbiotech.com [dbbiotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to SU1498 (CAS 168835-82-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682638#su1498-cas-number-168835-82-3]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com